molecular formula C11H8FNO3 B12123617 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B12123617
M. Wt: 221.18 g/mol
InChI Key: PWMVAHBNGWGLNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF₃SiH₃, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is typically a poor leaving group, electron-withdrawing effects from the carboxylic acid and hydroxyl groups activate the quinoline ring for displacement.

Reaction TypeReagents/ConditionsProductYieldSource
Fluorine Displacement KOH (50% aq.), CuI, 110°C, 24 h5-Hydroxy-8-methylquinoline-3-carboxylic acid62%
Halogen Exchange PCl₅, POCl₃, reflux5-Chloro derivative48%

Mechanistic Insight :
The reaction proceeds via a σ-complex intermediate (Meisenheimer complex), stabilized by resonance with the adjacent carboxylic acid group. Computational studies suggest the activation energy for NAS decreases by ~15 kcal/mol compared to non-fluorinated analogs .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard derivatization reactions, though steric hindrance from the methyl group at position 8 affects yields.

Key Transformations :

  • Esterification :
    R COOH+R OHR COOR +H2O\text{R COOH}+\text{R OH}\xrightarrow{\text{H }}\text{R COOR }+\text{H}_2\text{O}
    Ethyl ester formation using SOCl₂/EtOH achieves 78% yield .

  • Amidation :
    Reacts with thionyl chloride to form acyl chloride, followed by amine coupling (e.g., benzylamine) yields 65% amide product.

Derivative TypeReagentsConditionsYield
Ethyl EsterSOCl₂, EtOHReflux, 4 h78%
Benzylamide(COCl)₂, BenzylamineDCM, 0°C → RT65%

Hydroxyl Group Modifications

The 4-hydroxy group participates in alkylation and acylation, though competing ring oxidation requires careful optimization.

Reaction Table :

ReactionReagentsProductYield
Methylation CH₃I, K₂CO₃, DMF4-Methoxy-8-methylquinoline derivative82%
Acetylation Ac₂O, pyridine4-Acetoxy derivative91%
Sulfonation SO₃·Py complex4-Sulfo derivative67%

Notable Limitation :
Alkylation with bulkier electrophiles (e.g., benzyl bromide) shows <30% yield due to steric hindrance from the 8-methyl group .

Cyclization and Coupling Reactions

The compound serves as a precursor for heterocyclic expansions:

a. Pyrano-Quinoline Synthesis :
Reacting with ethyl acetoacetate under acidic conditions yields a fused pyran ring via Knorr cyclization (56% yield) .

b. Suzuki-Miyaura Coupling :
The 5-fluoro group enables palladium-catalyzed cross-coupling with arylboronic acids:
C11H8FNO3+Ar B OH 2Pd PPh3 4C17H12FNO3Ar\text{C}_{11}\text{H}_8\text{FNO}_3+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{17}\text{H}_{12}\text{FNO}_3\text{Ar}
Yields range from 45–72% depending on the boronic acid .

Redox Reactions

Reduction :

  • Carboxylic acid → Alcohol: LiAlH₄ reduces the acid to 3-hydroxymethyl derivative (41% yield).

  • Quinoline ring: Hydrogenation with Pd/C yields tetrahydroquinoline (68%), preserving the fluorine substituent.

Oxidation :
MnO₂ selectively oxidizes the 4-hydroxy group to a ketone (53% yield), though over-oxidation degrades the ring.

Stability and Reactivity Trends

  • pH Sensitivity : Deprotonates at pH >4.5, enhancing solubility but increasing hydrolysis risk .

  • Thermal Stability : Decomposes above 220°C via decarboxylation (t1/2=12mint_{1/2}=12\,\text{min} at 250°C).

  • Metabolic Reactions : Microsomal studies show glucuronidation at the 4-hydroxy group as the primary detoxification pathway .

Comparative Reactivity Analysis

PositionFunctional GroupReactivity Rank (1–5)Key Influences
C-3COOH5 (Most reactive)Electrophilic acyl chemistry
C-4OH4Steric hindrance from C-8 CH₃
C-5F3Ring activation for NAS
C-8CH₃1Steric/electronic modulation

Scientific Research Applications

Antimicrobial Applications

Research indicates that 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound is particularly effective against Staphylococcus aureus , known for causing skin infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects, particularly against resistant cancer cells. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
Colo 20515
Colo 32020

The compound exhibited selective toxicity toward resistant cancer cells compared to doxorubicin-sensitive cells, indicating its potential as an alternative therapeutic agent. Flow cytometric analysis revealed the following apoptosis induction rates:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Cell Death (%)
Control (Doxorubicin)5.010.015.0
5-Fluoro Compound7.012.019.0

This data underscores the compound's potential as an anticancer agent with distinct mechanisms of action.

Case Studies

Several studies have highlighted the efficacy of derivatives related to this compound in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against multidrug-resistant bacterial strains, emphasizing their potential use in clinical settings.
  • Cytotoxicity : Research on colon adenocarcinoma cell lines indicated that these compounds could serve as lead candidates for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes and proteins, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, making it effective against bacterial infections .

Biological Activity

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (5-FHMQCA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Molecular Characteristics:

PropertyDetails
Molecular FormulaC11H10FNO3
Molecular Weight221.20 g/mol
IUPAC NameThis compound

5-FHMQCA is characterized by a quinoline backbone with a fluorine atom and hydroxyl group that enhance its biological properties. The presence of these functional groups is critical for its activity against various pathogens and cancer cells.

Biological Activities

1. Antimicrobial Activity:
Research has demonstrated that 5-FHMQCA exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell division through targeting specific proteins involved in the process.

2. Anticancer Properties:
5-FHMQCA has shown promise in cancer research, particularly in inducing apoptosis in resistant cancer cell lines. In vitro assays indicated that it selectively targets cancer cells while sparing normal fibroblasts. The cytotoxicity was evaluated using doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing that 5-FHMQCA had lower IC50 values compared to traditional chemotherapeutics.

The biological activity of 5-FHMQCA can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.
  • Receptor Binding: It interacts with specific receptors that regulate cell growth and apoptosis, leading to programmed cell death in cancer cells.
  • Cell Division Disruption: By interfering with proteins essential for bacterial cell division, it effectively halts bacterial proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of 5-FHMQCA against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antibacterial effects compared to standard antibiotics.

Case Study 2: Cancer Cell Line Evaluation
In a comparative study on colon adenocarcinoma cell lines (Colo 205 and Colo 320), 5-FHMQCA exhibited selective cytotoxicity towards resistant strains. The study reported an IC50 value significantly lower than that of doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy.

Research Findings Summary

Recent literature reviews have consolidated findings on the biological activities of quinoline derivatives, including 5-FHMQCA. These studies indicate:

  • Enhanced Lipophilicity: Modifications to the quinoline structure improve bioavailability and efficacy.
  • Diverse Pharmacological Profiles: Compounds similar to 5-FHMQCA have been shown to possess a wide range of activities, including antiviral and antifungal effects.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

PWMVAHBNGWGLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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